molecular formula C21H18ClN3O4S2 B6519774 2-[2-(4-chlorobenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 886906-84-9

2-[2-(4-chlorobenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B6519774
CAS No.: 886906-84-9
M. Wt: 476.0 g/mol
InChI Key: IXHTZBCCPBPTSE-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-chlorobenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, a carboxamide group, and a sulfonamide group . Thiophene is a five-membered heterocyclic compound with one sulfur atom . Carboxamide and sulfonamide groups are common in many pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, a carboxamide group, and a sulfonamide group would contribute to its three-dimensional structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide and sulfonamide groups might participate in acid-base reactions, while the thiophene ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar carboxamide and sulfonamide groups might increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs with sulfonamide and carboxamide groups act by inhibiting enzymes, while thiophene-containing compounds have been reported to possess a wide range of therapeutic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses in medicine, and environmental impact. It could also be interesting to explore new synthetic routes and modifications to its structure .

Properties

IUPAC Name

2-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S2/c22-12-8-10-13(11-9-12)31(28,29)25-16-6-2-1-4-14(16)20(27)24-21-18(19(23)26)15-5-3-7-17(15)30-21/h1-2,4,6,8-11,25H,3,5,7H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHTZBCCPBPTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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